molecular formula C9H16N2S B13879910 N,N,4-triethyl-1,3-thiazol-2-amine

N,N,4-triethyl-1,3-thiazol-2-amine

Cat. No.: B13879910
M. Wt: 184.30 g/mol
InChI Key: SJYAHYVKXBGVCH-UHFFFAOYSA-N
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Description

N,N,4-triethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N,N,4-triethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H16N2S/c1-4-8-7-12-9(10-8)11(5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

SJYAHYVKXBGVCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-triethyl-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N,4-triethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N,4-triethyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N,4-triethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N,N,4-trimethyl-1,3-thiazol-2-amine: Similar structure but with methyl groups instead of ethyl groups.

    2-aminothiazole: The parent compound without the N,N,4-triethyl substitution.

    4-ethyl-1,3-thiazol-2-amine: Similar structure but with only one ethyl group.

Uniqueness

N,N,4-triethyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of three ethyl groups can influence its reactivity, solubility, and interaction with biological targets.

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